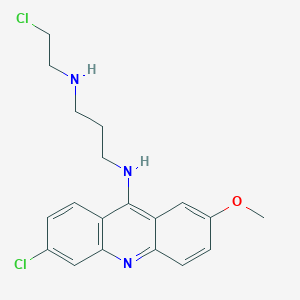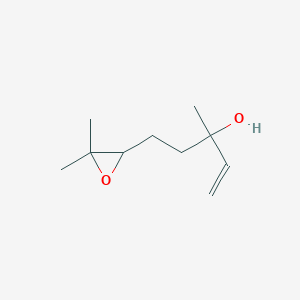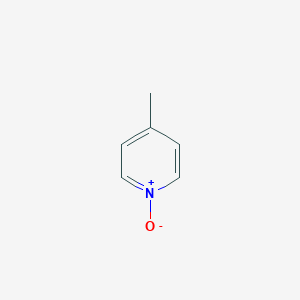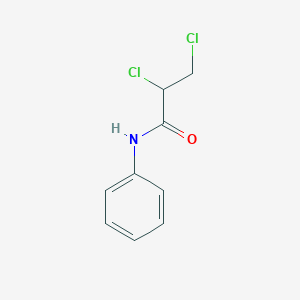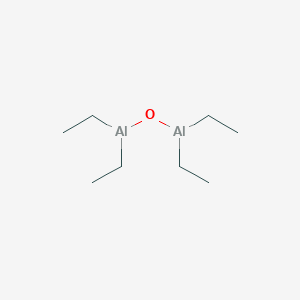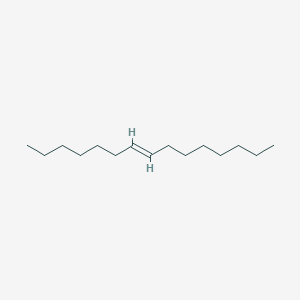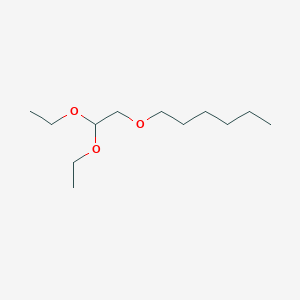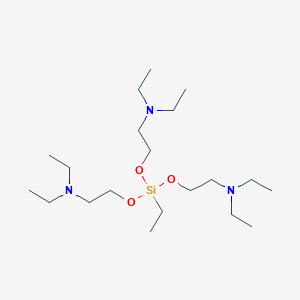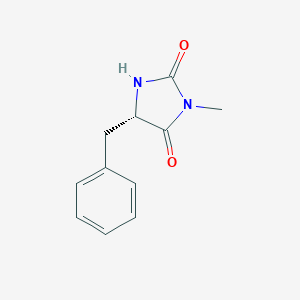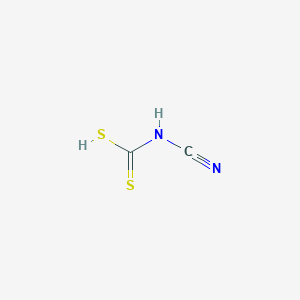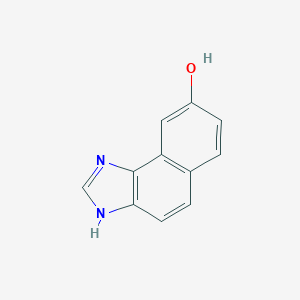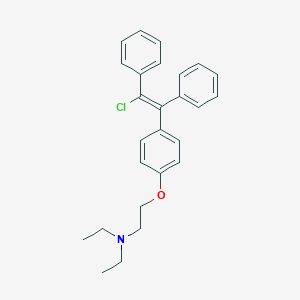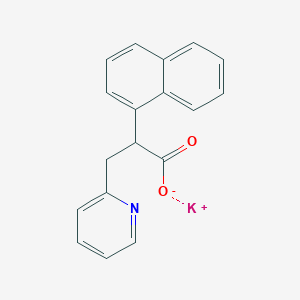
Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate, also known as PYR-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridylmethyl derivative of naphthaleneacetic acid and is commonly used as a plant growth regulator. In recent years, it has also been studied for its potential therapeutic effects in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate is not well understood, but it is believed to act through the modulation of various signaling pathways in cells. Studies have shown that Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate can activate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. It has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate has been shown to have various biochemical and physiological effects on cells and organisms. In plant studies, it has been shown to enhance the activity of various enzymes involved in plant growth and stress response. In animal studies, Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate has been shown to have anti-inflammatory and antioxidant effects, as well as potential neuroprotective effects in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate has several advantages for use in lab experiments, including its low toxicity and ease of synthesis. However, its limited solubility in water can make it difficult to use in certain experiments, and its mechanism of action is not well understood, which can make it challenging to interpret results.
Orientations Futures
There are several potential future directions for research on Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate. One area of interest is its potential use in the treatment of cancer, as studies have shown that it can inhibit the growth of cancer cells. In addition, further studies are needed to elucidate its mechanism of action and potential therapeutic applications in the treatment of various diseases. Finally, future research could focus on developing more effective and efficient synthesis methods for Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate, as well as improving its solubility and bioavailability for use in lab experiments.
Méthodes De Synthèse
The synthesis of Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate involves the condensation of 2-pyridinemethanol with 1-naphthaleneacetic acid in the presence of potassium carbonate. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate has been extensively studied for its potential applications in various fields of scientific research. Its use as a plant growth regulator has been well established, with studies showing its effectiveness in promoting root growth and enhancing plant resistance to stress. In addition, Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate has also been studied for its potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
Numéro CAS |
1092-01-9 |
|---|---|
Nom du produit |
Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate |
Formule moléculaire |
C18H14KNO2 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
potassium;2-naphthalen-1-yl-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C18H15NO2.K/c20-18(21)17(12-14-8-3-4-11-19-14)16-10-5-7-13-6-1-2-9-15(13)16;/h1-11,17H,12H2,(H,20,21);/q;+1/p-1 |
Clé InChI |
GRAVEXLOHIMHAF-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+] |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+] |
Synonymes |
α-(1-Naphtyl)-2-pyridinepropionic acid potassium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



